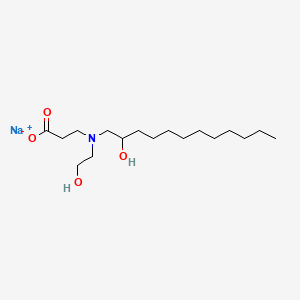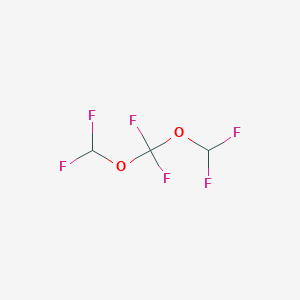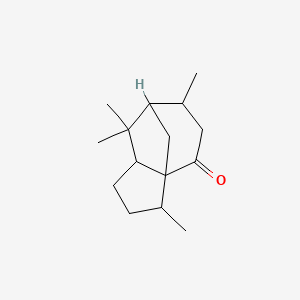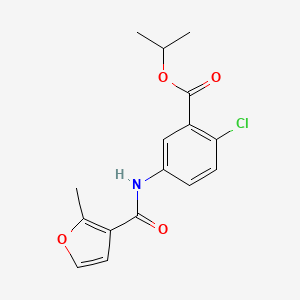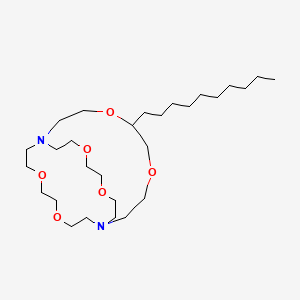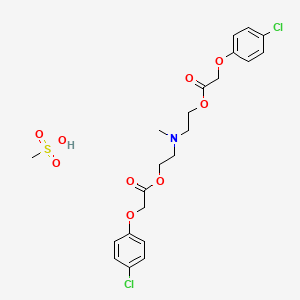
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a p-chlorophenoxy group and a methanesulphonate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate typically involves multiple steps. One common method includes the reaction of p-chlorophenol with ethylene oxide to form 2-(p-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl chloride. Finally, this compound is reacted with methylamine and methanesulphonic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The p-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate involves its interaction with specific molecular targets. The p-chlorophenoxy group can interact with cellular proteins, potentially inhibiting their function. The methanesulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-(2-(p-methoxyphenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-bromophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-nitrophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
Uniqueness
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is unique due to the presence of the p-chlorophenoxy group, which imparts specific chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the methanesulphonate group enhances its solubility, making it more suitable for biological studies and potential therapeutic uses.
Propiedades
Número CAS |
80723-12-2 |
|---|---|
Fórmula molecular |
C22H27Cl2NO9S |
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
2-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl-methylamino]ethyl 2-(4-chlorophenoxy)acetate;methanesulfonic acid |
InChI |
InChI=1S/C21H23Cl2NO6.CH4O3S/c1-24(10-12-27-20(25)14-29-18-6-2-16(22)3-7-18)11-13-28-21(26)15-30-19-8-4-17(23)5-9-19;1-5(2,3)4/h2-9H,10-15H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
DWQYFAMXKBYGAA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)COC1=CC=C(C=C1)Cl)CCOC(=O)COC2=CC=C(C=C2)Cl.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


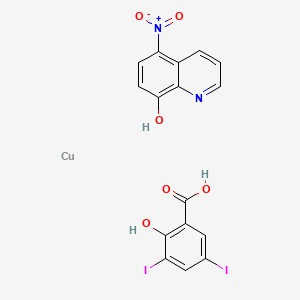
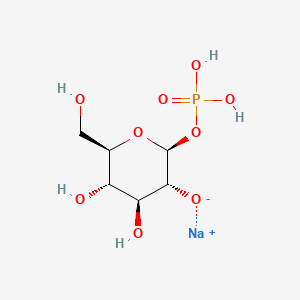
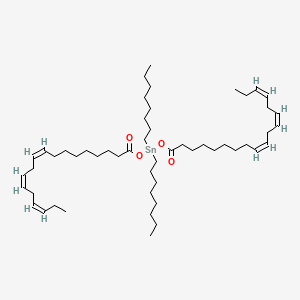
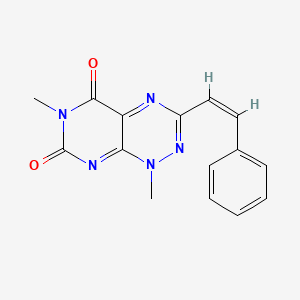
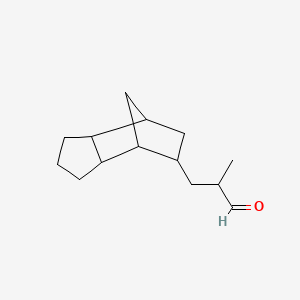

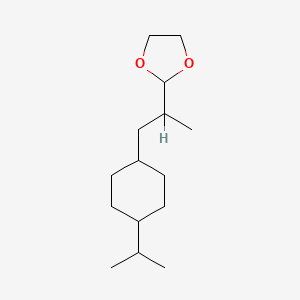
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
